REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([CH2:6][OH:7])[CH2:5][CH2:4]1.C[O:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[C:14](Cl)[N:13]=1)=[O:11].Cl>O>[CH:3]1([CH2:6][O:7][C:14]2[N:13]=[C:12]([C:10]([OH:11])=[O:9])[CH:17]=[CH:16][C:15]=2[C:18]([F:21])([F:19])[F:20])[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred at 80° C. for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was partitioned between water (30 mL) and ethyl acetate (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude target compound
|
Type
|
CUSTOM
|
Details
|
The crude target compound was purified by column chromatography (silica gel, 10 g, 15% ethyl acetate in petroleum ether)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=C(C=CC(=N1)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |